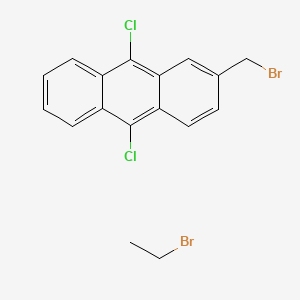

9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene

Description

Historical Context and Discovery

The development of halogenated anthracene derivatives traces its origins to the broader exploration of polycyclic aromatic hydrocarbon chemistry that began in the early nineteenth century. Anthracene itself was first discovered amongst the products of coal-tar distillation in 1832 by Jean-Baptiste Dumas and Auguste Laurent, who initially called it paranaphthalene due to their measurements showing similar proportions of carbon and hydrogen to naphthalene. The compound later received its modern name derived from Ancient Greek meaning 'coal' after discovering other polyaromatic hydrocarbons and realizing it was only one of the isomers of naphthalene.

The systematic investigation of anthracene derivatives gained significant momentum in 1868 when researchers found that alizarin, a natural coloring matter, is a dihydroxyanthraquinone. This discovery sparked persistent and active investigation of anthracene derivatives that continued well into the twentieth century. The development of halogenated anthracene compounds emerged as researchers sought to create derivatives with enhanced reactivity and specific electronic properties.

The synthesis of dichloroanthracene compounds has been documented since the early twentieth century, with traditional methods including the chlorination of anthrone using phosphorus pentachloride and the dechlorination of tetrachlorodihydroanthracene using zinc or copper. The introduction of bromomethyl functionality represents a more recent development in anthracene chemistry, aimed at creating compounds with enhanced reactivity for nucleophilic substitution reactions and cross-coupling chemistry.

Significance in Polycyclic Aromatic Hydrocarbon Chemistry

9,10-Dichloro-2,6-bis(bromomethyl)anthracene occupies a prominent position within polycyclic aromatic hydrocarbon chemistry due to its unique combination of structural features and chemical reactivity. Polycyclic aromatic hydrocarbons, including anthracene derivatives, are prevalent environmental contaminants primarily introduced through incomplete combustion of organic materials such as coal, oil, and wood. However, their significance extends far beyond environmental concerns to encompass their utility as synthetic intermediates and functional materials.

The anthracene core provides a rigid, planar aromatic system with extended pi-conjugation, making it an excellent platform for developing organic semiconductors, light-emitting diodes, and photovoltaic devices. The specific substitution pattern in 9,10-Dichloro-2,6-bis(bromomethyl)anthracene creates a molecule with distinct electronic properties compared to unsubstituted anthracene. The chlorine atoms at positions 9 and 10 modify the electronic distribution across the aromatic system, while the bromomethyl groups at positions 2 and 6 serve as reactive sites for further functionalization.

Recent studies have demonstrated that polycyclic aromatic hydrocarbons like anthracene can pose significant toxicity risks by interacting with crucial proteins, such as the adrenergic receptor beta-2, which plays an essential role in regulating cardiovascular, respiratory, and metabolic functions. Understanding the interaction between these compounds and biological systems has become increasingly important for developing effective bioremediation strategies and assessing environmental impact.

The compound's significance also extends to materials science applications, particularly in the development of organic semiconductors and molecular electronics. The unique substitution pattern allows for controlled introduction of various functional groups through nucleophilic substitution of the bromomethyl moieties, enabling the creation of extended aromatic systems and novel materials with specific electronic properties.

Nomenclature and Structural Identifiers

9,10-Dichloro-2,6-bis(bromomethyl)anthracene possesses a well-defined set of structural identifiers that precisely characterize its molecular identity and enable unambiguous identification across various chemical databases and research applications. The systematic nomenclature reflects the specific substitution pattern on the anthracene framework, with chlorine atoms positioned at the 9 and 10 positions and bromomethyl groups at the 2 and 6 positions.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 887354-43-0 |

| Molecular Formula | C₁₆H₁₀Br₂Cl₂ |

| Molecular Weight | 433.0 grams per mole |

| International Union of Pure and Applied Chemistry Name | 2,6-bis(bromomethyl)-9,10-dichloroanthracene |

| PubChem Compound Identifier | 4686242 |

The structural formula reveals the systematic arrangement of substituents around the anthracene core. The nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions and types of substituents present. Alternative names found in the literature include anthracene, 2,6-bis(bromomethyl)-9,10-dichloro- and 2,6-bis(bromomethyl)-9,10-dichloroanthracene.

The molecular structure exhibits several key features that influence its chemical behavior. The anthracene core provides a rigid, planar aromatic system with extended pi-conjugation, contributing to the compound's photophysical properties and potential applications in materials science. The chlorine atoms at positions 9 and 10 significantly modify the electronic distribution across the aromatic system, affecting both the compound's reactivity and its interaction with biological systems.

The bromomethyl groups at positions 2 and 6 serve as particularly important functional elements, as they represent reactive electrophilic sites that can undergo nucleophilic substitution reactions. This reactivity pattern enables the compound to serve as a versatile building block for creating more complex molecular structures through various synthetic transformations. The positioning of these functional groups creates a symmetrical molecule with specific reactivity patterns that can be exploited in synthetic chemistry.

Position in Contemporary Organic Chemistry Research

9,10-Dichloro-2,6-bis(bromomethyl)anthracene has established itself as a significant compound in contemporary organic chemistry research, particularly in the rapidly advancing fields of supramolecular chemistry and materials science. Its unique structural features and reactivity patterns have made it an attractive building block for researchers developing novel molecular architectures and functional materials.

Recent developments in supramolecular chemistry have highlighted the importance of anthracene-based ligands in the construction of coordination cages and metallosupramolecular architectures. Research has demonstrated that anthracene-linked ligands can form sophisticated cage structures with palladium centers, creating assemblies with defined cavities capable of selective guest binding. These metallosupramolecular cages have shown remarkable selectivity for specific anions, with some exhibiting binding affinities several orders of magnitude higher than for other similar anions.

The field of coordination cage chemistry has particularly benefited from anthracene-derived ligands. Studies have shown that palladium-based cages incorporating anthracene linkers can achieve extremely tight anion binding with association constants up to 10⁶ M⁻¹. These cages exhibit pronounced cavity adaptation capabilities, whereby the metal-metal separation can decrease for mono-anionic guests of increasing size, representing a unique structural flexibility that enhances host-guest interactions.

Contemporary research has also focused on the development of air- and water-stable derivatives incorporating the anthracene framework. Studies involving related diboraanthracene systems have demonstrated that halogenated anthracene derivatives can serve as versatile scaffolds for developing boron-doped organic luminophores with tunable emission properties. These investigations have revealed that the presence of halogen substituents enables subsequent functionalization through various coupling reactions, allowing for fine-tuning of optoelectronic properties.

The application of anthracene derivatives in proteomics research represents another significant area of contemporary investigation. The compound's ability to form stable complexes with proteins makes it valuable for studying protein interactions and functions. The planar anthracene core can participate in pi-stacking interactions with aromatic amino acid residues in proteins, while the halogen substituents can engage in halogen bonding with appropriate protein functional groups.

Environmental biotechnology research has increasingly focused on the biodegradation of anthracene derivatives using enzymatic approaches. Recent studies have investigated the potential of manganese peroxidase from various fungal sources for breaking down anthracene compounds. These investigations have employed advanced computational methods, including molecular docking and molecular dynamics simulations, to understand the interaction between enzymes and anthracene derivatives, contributing to the development of more efficient bioremediation strategies.

The integration of computational chemistry with experimental approaches has become a hallmark of contemporary anthracene derivative research. Advanced simulation techniques using force fields such as Amber provide detailed insights into protein-ligand interactions and help predict the behavior of these compounds in biological systems. This computational approach has proven particularly valuable for understanding the binding mechanisms and optimizing the design of new anthracene-based compounds for specific applications.

Properties

IUPAC Name |

bromoethane;2-(bromomethyl)-9,10-dichloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2.C2H5Br/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17;1-2-3/h1-7H,8H2;2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFMYZMHUBFVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr.C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phase-Transfer Catalysis (PTC) with HBr

A robust method for introducing bromomethyl groups involves reacting 9,10-dichloroanthracene with paraformaldehyde and hydrobromic acid (HBr) under phase-transfer conditions. Cetyltrimethylammonium bromide (CTAB) serves as the catalyst, enabling the reaction to proceed in an aqueous-acetic acid medium:

Procedure :

-

Reagents :

-

9,10-Dichloroanthracene (1 equiv)

-

Paraformaldehyde (2 equiv)

-

HBr (48% aqueous, excess)

-

CTAB (2.5 mol%)

-

Glacial acetic acid (solvent)

-

-

Conditions :

The reaction mechanism involves in situ generation of bromomethyl carbocations from HBr and paraformaldehyde, which undergo electrophilic substitution at the 2,6(7)-positions. CTAB enhances solubility and reaction efficiency by stabilizing intermediates at the interface.

Regioselectivity and Byproduct Analysis

The electron-withdrawing chloro groups at 9,10-positions deactivate the central ring, favoring bromomethylation at the 2,6(7)-positions. However, minor regioisomers (e.g., 1,4-bromomethyl derivatives) may form due to residual reactivity at alternate sites. Chromatographic purification or recrystallization from toluene/hexane mixtures isolates the desired product.

Comparative Data on Synthesis Parameters

Challenges and Optimization Strategies

-

Side Reactions : Over-alkylation or di-bromomethylation at a single position may occur with excess HBr. Controlled reagent addition and stoichiometry mitigate this.

-

Catalyst Loading : Increasing CTAB to 5 mol% improves conversion but raises costs. A balance of 2.5–3.5 mol% is optimal.

-

Temperature Sensitivity : Higher temperatures (>100°C) promote decomposition, while lower temperatures (<70°C) slow kinetics .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, forming larger polycyclic structures or introducing additional functional groups.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Major Products:

Substituted Anthracenes: Products with various functional groups replacing the bromine atoms.

Oxidized or Reduced Anthracenes: Products with altered oxidation states of the anthracene core.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Serves as a model compound for studying the mechanisms of substitution and coupling reactions.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique reactivity.

Biological Probes: Used in the development of probes for studying biological processes.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds and altering the electronic properties of the compound. The anthracene core can also participate in electron transfer processes during oxidation and reduction reactions, affecting its reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Functional Analogues

Table 1: Key Structural Analogues and Properties

Substituent Effects on Properties

Optoelectronic Properties

- Electron-Withdrawing Groups : Chlorine and bromine in this compound reduce the HOMO-LUMO gap (HLG), favoring charge transport in polymers .

- Conjugated Systems : 9,10-Bis(phenylethynyl)anthracene derivatives exhibit red-shifted absorption (λₐᵦₛ: ~450 nm) and strong fluorescence, making them ideal for OLEDs .

Thermal and Electronic Stability

- Thermal Stability : Diamine-substituted anthracenes (e.g., 2,6-Bis(di-p-anisylamine)anthracene) show two redox couples at +0.6–+1.0 V, with electronic coupling dependent on substituent positions .

- Solid-State Emission: 2,6-Diphenyl substitution in bis(phenylethynyl)anthracene improves field-effect mobility (10⁻³ cm²/V·s) without quenching fluorescence, unlike non-substituted analogues .

Biological Activity

9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique halogenated structure, which includes both chlorine and bromine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity with biological molecules.

- Molecular Formula : CHBrCl

- Molar Mass : 432.96 g/mol

- Solubility : Soluble in hot DMF and DMSO, indicating potential for use in biological assays and interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The dual halogenation enhances its electrophilic properties, allowing it to form stable complexes with biomolecules. This characteristic is particularly valuable in proteomics research, where understanding protein interactions is crucial.

Target Interactions

- Proteins : The compound can form stable complexes with proteins, which may affect their structure and function.

- Nucleic Acids : There is evidence suggesting potential DNA crosslinking activity, which could be leveraged for therapeutic applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that the compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and DNA damage.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.0 | Apoptosis via oxidative stress | |

| MCF-7 | 3.5 | DNA crosslinking | |

| A549 | 4.0 | Induction of reactive oxygen species |

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on HeLa cells revealed that exposure to this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

- DNA Interaction : Another investigation assessed the compound's ability to crosslink DNA. The results indicated that at micromolar concentrations, the compound effectively formed covalent bonds with DNA bases, leading to significant inhibition of DNA replication.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may have favorable absorption characteristics when administered in appropriate solvents like DMSO. However, detailed studies on its metabolism and excretion are still limited.

Q & A

Q. How should researchers address failed purification attempts via column chromatography?

- Troubleshooting :

- Adsorbent Choice : Use silica gel (60–200 µm) with activated charcoal to adsorb colored byproducts .

- Eluent Optimization : Adjust polarity incrementally (e.g., 30% → 60% DCM in petroleum ether) to resolve closely eluting species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.